molecular formula C15H18FNO4 B6634496 1-(2-Fluoro-4-methoxybenzoyl)-3-methylpiperidine-2-carboxylic acid

1-(2-Fluoro-4-methoxybenzoyl)-3-methylpiperidine-2-carboxylic acid

Cat. No.: B6634496
M. Wt: 295.31 g/mol
InChI Key: ZGFJGKFVPONGKP-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methoxybenzoyl)-3-methylpiperidine-2-carboxylic acid is an organic compound that features a piperidine ring substituted with a fluoro-methoxybenzoyl group and a carboxylic acid group

Properties

IUPAC Name

1-(2-fluoro-4-methoxybenzoyl)-3-methylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-9-4-3-7-17(13(9)15(19)20)14(18)11-6-5-10(21-2)8-12(11)16/h5-6,8-9,13H,3-4,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFJGKFVPONGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C(=O)O)C(=O)C2=C(C=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-methoxybenzoyl)-3-methylpiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of 3-methylpiperidine with 2-fluoro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-methoxybenzoyl)-3-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-4-methoxybenzoyl)-3-methylpiperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methoxybenzoyl)-3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxybenzoic acid
  • 3-Methylpiperidine
  • 2-Fluoro-4-methoxybenzoyl chloride

Uniqueness

1-(2-Fluoro-4-methoxybenzoyl)-3-methylpiperidine-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a piperidine ring and a fluoro-methoxybenzoyl group makes it distinct from other similar compounds, offering unique opportunities for its application in various fields.

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